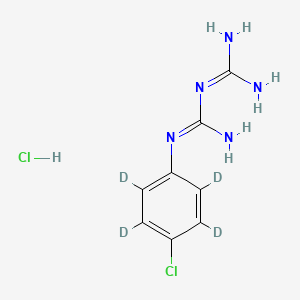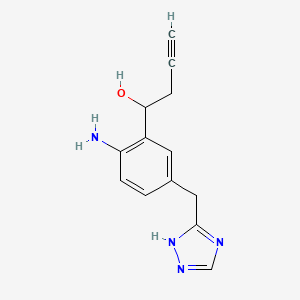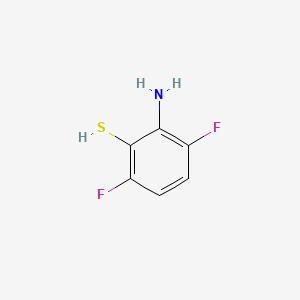
N-Hydroxy Mexiletine-d6 Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy Mexiletine-d6 Oxalate is a deuterium-labeled derivative of N-Hydroxy Mexiletine Oxalate. It is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiling. The incorporation of deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic and metabolic properties of the compound, making it a valuable tool in drug development and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Mexiletine-d6 Oxalate involves the deuteration of N-Hydroxy Mexiletine OxalateThe specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process must adhere to strict quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy Mexiletine-d6 Oxalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield N-Oxide derivatives, while reduction may produce deuterated amine derivatives .
Scientific Research Applications
N-Hydroxy Mexiletine-d6 Oxalate is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites of drugs.
Drug Development: Assists in the development of new drugs by providing insights into the pharmacokinetic and metabolic properties of potential drug candidates.
Biological Research: Used in studies involving enzyme kinetics, receptor binding, and other biochemical processes
Mechanism of Action
The mechanism of action of N-Hydroxy Mexiletine-d6 Oxalate involves its interaction with molecular targets such as enzymes and receptors. The incorporation of deuterium can affect the binding affinity and activity of the compound, leading to changes in its pharmacokinetic and metabolic profiles. The specific pathways involved depend on the biological system being studied and the nature of the interactions between the compound and its targets .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy Mexiletine Oxalate: The non-deuterated version of N-Hydroxy Mexiletine-d6 Oxalate.
Mexiletine: A class 1B antiarrhythmic agent used in the treatment of ventricular arrhythmias.
Deuterated Compounds: Other deuterium-labeled compounds used in pharmacokinetic and metabolic studies
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to changes in the compound’s metabolic stability, bioavailability, and overall pharmacokinetic profile, making it a valuable tool in drug development and research .
Properties
CAS No. |
1330264-84-0 |
|---|---|
Molecular Formula |
C13H19NO6 |
Molecular Weight |
291.333 |
IUPAC Name |
N-[1,1,1,2,3,3-hexadeuterio-3-(2,6-dimethylphenoxy)propan-2-yl]hydroxylamine;oxalic acid |
InChI |
InChI=1S/C11H17NO2.C2H2O4/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13;3-1(4)2(5)6/h4-6,10,12-13H,7H2,1-3H3;(H,3,4)(H,5,6)/i3D3,7D2,10D; |
InChI Key |
PNGGHGAOQPZGES-SJPQGYSLSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NO.C(=O)(C(=O)O)O |
Synonyms |
(+/-)-1-(2,6-Dimethylphenoxy)-N-hydroxy-2-propanamine-d6 Ethanedioate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amino}ethan-1-ol](/img/structure/B589810.png)



![disodium;3-[[2-acetamido-4-[[4-[3-acetamido-4-[(3-sulfonatophenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]benzenesulfonate](/img/structure/B589818.png)


